molecular formula C4H3FN4O2 B2992749 6-Fluoro-5-nitropyrimidin-4-amine CAS No. 667-89-0

6-Fluoro-5-nitropyrimidin-4-amine

Cat. No.: B2992749
CAS No.: 667-89-0
M. Wt: 158.092
InChI Key: TZFNJVQGFIGXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C4H3FN4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound has gained attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitropyrimidin-4-amine typically involves the nitration of 6-fluoropyrimidine followed by amination. The nitration process introduces a nitro group (-NO2) at the 5-position of the pyrimidine ring. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: Although less common, the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Fluoro-5-aminopyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: 6-Fluoro-5-nitrosopyrimidin-4-amine or this compound.

Scientific Research Applications

6-Fluoro-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitropyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that also contains a fluorine atom and a pyrimidine ring.

    6-Chloro-5-nitropyrimidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    5-Nitro-2,4-diaminopyrimidine: Contains two amino groups and a nitro group on the pyrimidine ring.

Uniqueness

6-Fluoro-5-nitropyrimidin-4-amine is unique due to the presence of both a fluorine atom and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNJVQGFIGXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-89-0
Record name 6-fluoro-5-nitropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.